An In-Depth Technical Guide to the Physicochemical Profiling of Novel Phenylaniline Derivatives: A Case Study of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline
An In-Depth Technical Guide to the Physicochemical Profiling of Novel Phenylaniline Derivatives: A Case Study of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the physicochemical characterization of novel chemical entities, with a specific focus on 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline. As a senior application scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to data generation critical for drug discovery and development.
Foundational Understanding: Structural and Basic Properties
Table 1: Physicochemical Properties of the Key Precursor, 2-bromo-4-fluoroaniline
| Property | Value | Source |
| Molecular Formula | C6H5BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2][3] |
| Appearance | White or colorless to brown powder/lump/liquid | [4] |
| Melting Point | 40 - 41 °C | [1] |
| Boiling Point | 221 °C (lit.) | [1][2][5][6] |
| Density | 1.67 g/mL at 25 °C (lit.) | [1][2][5][6] |
| Refractive Index | n20/D 1.583 (lit.) | [2][5] |
| CAS Number | 1003-98-1 | [1][2] |
This data provides a baseline. The addition of the 2-fluorobenzyl group to form the target molecule will significantly alter these properties, particularly increasing the molecular weight and likely affecting the melting and boiling points.
Aqueous Solubility: A Critical Determinant of Bioavailability
Low aqueous solubility is a primary hurdle in drug development, often leading to poor bioavailability and unreliable in vitro testing results.[7][8] Therefore, accurate determination of a compound's solubility is paramount. Two key types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[9] This high-throughput method is ideal for the rapid screening of large numbers of compounds in early-stage discovery.[8][10]
This protocol outlines a common method for determining kinetic solubility by detecting precipitate formation via light scattering.[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2-5 µL) of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[11]
-
Incubation: The plate is then incubated, often with shaking, for a set period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).[7][11]
-
Measurement: The turbidity or light scattering of each well is measured using a nephelometer.[7] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[12] This is a more time and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[7][13]
The shake-flask method remains the gold standard for determining thermodynamic solubility.[9][14]
-
Preparation: An excess amount of solid 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline is added to a vial containing a specific volume of aqueous buffer (e.g., PBS, pH 7.4).[12]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 24-72 hours at 25°C or 37°C) to ensure equilibrium is reached.[9]
-
Separation: The resulting slurry is filtered or centrifuged to separate the undissolved solid from the saturated solution.[7][9]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[15]
Lipophilicity: Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][16] It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Log P Determination
While the shake-flask method is the traditional gold standard, RP-HPLC offers a faster and more efficient alternative for estimating Log P, especially for compounds with very high or low lipophilicity.[16][17]
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[14]
-
Calibration: A set of reference compounds with known Log P values is injected into the system.[16] The retention time (t_R) for each compound is recorded.
-
Capacity Factor Calculation: The capacity factor (k') is calculated for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve Generation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known Log P values of the reference compounds.[17]
-
Sample Analysis: 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline is injected under the same chromatographic conditions, and its retention time is used to calculate its log k'.
-
Log P Determination: The Log P of the test compound is then extrapolated from the linear regression equation of the standard curve.
Caption: Process for Log P determination via RP-HPLC.
Chemical Stability: Ensuring Shelf-Life and Integrity
Stability testing is a mandatory component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19] These studies are essential for determining shelf-life, recommended storage conditions, and identifying potential degradation products.[18][20]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[21] The goal is to understand the primary degradation pathways and to develop and validate stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions in parallel:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 N NaOH at room or elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound and solutions (e.g., 60-80°C).
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector) to separate the parent compound from any degradants.
-
Data Evaluation: Assess the percentage of degradation and identify the major degradation products.
ICH-Compliant Stability Studies
Formal stability studies are conducted according to International Council for Harmonisation (ICH) guidelines to establish the retest period or shelf life.[19]
Table 2: Standard ICH Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Data adapted from ICH guidelines.[19]
These studies involve storing the drug substance in controlled environment chambers and pulling samples at predetermined intervals for analysis against established specifications.[21]
Conclusion
The physicochemical properties of a novel compound like 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline are not merely data points; they are the foundational pillars upon which successful drug development is built. By employing robust, validated methodologies for determining solubility, lipophilicity, and stability, researchers can make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to clinical application. This guide provides the necessary framework and experimental rationale to confidently generate and interpret this critical data.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Pace Analytical. Drug Stability Testing & Release Testing. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Chem-Impex. 2-Bromo-4-fluoroaniline. Available from: [Link]
-
Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available from: [Link]
-
Pharmaceutical Technology. Stability Testing: The Crucial Development Step. (2025). Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
-
National Center for Biotechnology Information. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]
-
PubChem. 2-Bromo-4-fluoroaniline. Available from: [Link]
-
Waterhouse, D., & Pérez-Soler, R. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. Available from: [Link]
-
Prompt Praxis Labs. Drug Stability Testing: Purpose, Importance, & Requirements. (2026). Available from: [Link]
-
SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available from: [Link]
-
Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (2023). Available from: [Link]
-
Taylor & Francis. Experimental Lipophilicity for Beyond Rule of 5 Compounds. (2019). Available from: [Link]
-
Cheméo. Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Available from: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
NIST. 4-Bromo-2-fluoroaniline. Available from: [Link]
-
PubChemLite. 2-bromo-4-fluorotoluene (C7H6BrF). Available from: [Link]
Sources
- 1. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 2. 2-溴-4-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Bromo-4-fluoroaniline manufacturers and suppliers in india [chemicalbook.com]
- 6. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. protocols.io [protocols.io]
- 9. raytor.com [raytor.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. protocols.io [protocols.io]
- 13. evotec.com [evotec.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. scispace.com [scispace.com]
- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promptpraxislabs.com [promptpraxislabs.com]
- 21. chromatographyonline.com [chromatographyonline.com]
